4-cyano-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide
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Overview
Description
4-cyano-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide, or 4-CNB, is a synthetic molecule composed of a benzene ring and a sulfonamide group. It is a member of the piperidinone family and is widely used in scientific research due to its unique properties. 4-CNB has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.
Scientific Research Applications
4-CNB has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology. In biochemistry, 4-CNB has been used to study the structure and function of enzymes. In physiology, 4-CNB has been used to study the effects of hormones and other bioactive molecules on cell signaling pathways. In pharmacology, 4-CNB has been used to study the effects of drugs on cell signaling pathways.
Mechanism of Action
4-CNB is an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 4-CNB binds to the active site of COX-2, preventing the enzyme from producing inflammatory mediators. This mechanism of action has been studied extensively and is thought to be the basis of 4-CNB's anti-inflammatory effects.
Biochemical and Physiological Effects
4-CNB has been studied for its potential anti-inflammatory, analgesic, and antipyretic effects. In animal studies, 4-CNB has been shown to reduce inflammation, pain, and fever. In addition, 4-CNB has been shown to have anti-tumor effects in animal models.
Advantages and Limitations for Lab Experiments
4-CNB has several advantages for laboratory experiments. It is a relatively small molecule, making it easy to synthesize and purify. In addition, 4-CNB is relatively stable, making it suitable for long-term storage. However, there are some limitations to using 4-CNB in laboratory experiments. For example, 4-CNB is not water soluble, which can make it difficult to use in aqueous solutions.
Future Directions
The potential future directions of 4-CNB include further study of its anti-inflammatory, analgesic, and antipyretic effects. In addition, 4-CNB could be studied for its potential anti-tumor effects. Furthermore, 4-CNB could be evaluated for its potential use as a drug for the treatment of various diseases. Finally, the mechanism of action of 4-CNB could be further studied in order to develop more potent and selective inhibitors of COX-2.
Synthesis Methods
4-CNB is synthesized in a two-step process. The first step involves the condensation of a piperidinone with a thiadiazole to produce a piperidinone-thiadiazole. The second step involves the condensation of the piperidinone-thiadiazole with a sulfonamide to produce 4-CNB. This reaction is catalyzed by a base, such as sodium hydroxide or potassium carbonate.
Properties
IUPAC Name |
4-cyano-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2S2/c15-9-11-1-3-13(4-2-11)23(20,21)18-12-5-7-19(8-6-12)14-10-16-22-17-14/h1-4,10,12,18H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWLLOZRXYPDKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)C2=CC=C(C=C2)C#N)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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